molecular formula C8H10BClO3 B1587342 4-Chloro-2-ethoxyphenylboronic acid CAS No. 850568-80-8

4-Chloro-2-ethoxyphenylboronic acid

Cat. No. B1587342
M. Wt: 200.43 g/mol
InChI Key: NIWJJDHZRLYASL-UHFFFAOYSA-N
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Description

4-Chloro-2-ethoxyphenylboronic acid is a chemical compound with the molecular formula C8H10BClO3 and a molecular weight of 200.43 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-ethoxyphenylboronic acid consists of 8 carbon atoms, 10 hydrogen atoms, 1 boron atom, 1 chlorine atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

4-Chloro-2-ethoxyphenylboronic acid is a solid substance at room temperature . It has a molecular weight of 200.43 . The boiling point is 354.7°C at 760 mmHg, and the melting point is between 154-158°C .

Scientific Research Applications

Fluorescence Quenching Mechanism Exploration 4-Chloro-2-ethoxyphenylboronic acid and similar compounds have been studied for their fluorescence quenching mechanisms using steady-state fluorescence measurements. Research on 5-chloro-2-methoxyphenylboronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA) has provided insights into their quenching mechanisms, suggesting that static quenching is active in these systems, indicating potential applications in sensing and molecular recognition technologies (Geethanjali, Nagaraja, & Melavanki, 2015).

Supramolecular Assemblies Boronic acids, including 4-Chloro-2-ethoxyphenylboronic acid analogs, play a crucial role in the design and synthesis of supramolecular assemblies. These compounds form structures through hydrogen bonding, offering routes to develop novel materials with potential applications in nanotechnology and materials science (Pedireddi & Seethalekshmi, 2004).

N-B Interaction in Arylboronate Systems The N-B interactions in arylboronate systems, including derivatives of 4-Chloro-2-ethoxyphenylboronic acid, have been extensively studied for their role in molecular recognition and chemosensing. These studies have implications for the design of sensors targeting biologically important substances such as saccharides and catecholamines, highlighting the versatility of boronic acids in bioorthogonal chemistry (Zhu et al., 2006).

Catalysis and Organic Synthesis Boronic acids are integral in catalytic processes, including rhodium-catalyzed asymmetric constructions and Suzuki cross-coupling reactions, enabling the formation of complex organic molecules with high precision. The specific chemical properties of compounds like 4-Chloro-2-ethoxyphenylboronic acid facilitate the construction of stereocenters and heteroaryl compounds, underscoring their importance in pharmaceutical synthesis and materials science (Shintani, Duan, & Hayashi, 2006).

Safety And Hazards

4-Chloro-2-ethoxyphenylboronic acid is classified as a warning substance. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists .

properties

IUPAC Name

(4-chloro-2-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWJJDHZRLYASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401269
Record name 4-CHLORO-2-ETHOXYPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-ethoxyphenylboronic acid

CAS RN

850568-80-8
Record name 4-CHLORO-2-ETHOXYPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-ethoxyphenylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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